molecular formula C10H11NO B2827517 1-(2-Isocyanatoethyl)-4-methylbenzene CAS No. 103809-68-3

1-(2-Isocyanatoethyl)-4-methylbenzene

Cat. No.: B2827517
CAS No.: 103809-68-3
M. Wt: 161.204
InChI Key: INACVOYMUBCLQY-UHFFFAOYSA-N
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Description

1-(2-Isocyanatoethyl)-4-methylbenzene is an organic compound characterized by the presence of an isocyanate group attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring

Mechanism of Action

Target of Action

1-(2-Isocyanatoethyl)-4-methylbenzene, also known as 2-Isocyanatoethyl methacrylate , is a type of isocyanate compound. Isocyanates are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . Therefore, the primary targets of this compound are likely to be these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethyl)-4-methylbenzene can be synthesized through the reaction of 4-methylbenzyl chloride with potassium cyanate, followed by hydrolysis and subsequent dehydration to form the isocyanate group. The reaction typically requires an inert atmosphere and controlled temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves the phosgenation of 4-methylbenzylamine. This method is preferred due to its scalability and efficiency. The process involves the reaction of 4-methylbenzylamine with phosgene in the presence of a suitable solvent and catalyst, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isocyanatoethyl)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols are commonly used reagents for addition reactions.

    Catalysts: Tertiary amines and metal catalysts are often employed to enhance reaction rates.

    Solvents: Organic solvents such as toluene, dichloromethane, and tetrahydrofuran are typically used to dissolve the reactants and facilitate the reactions.

Major Products:

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Thiourethanes: Formed from the reaction with thiols.

Comparison with Similar Compounds

Uniqueness: 1-(2-Isocyanatoethyl)-4-methylbenzene is unique due to its specific reactivity profile and the presence of a methyl-substituted benzene ring, which influences its chemical behavior and applications. Its ability to form stable urethane and urea linkages makes it particularly valuable in the synthesis of polyurethanes and other advanced materials .

Properties

IUPAC Name

1-(2-isocyanatoethyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INACVOYMUBCLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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